molecular formula C11H18O B14518734 2,2,6,6-Tetramethylhept-4-yn-3-one CAS No. 62688-81-7

2,2,6,6-Tetramethylhept-4-yn-3-one

Cat. No.: B14518734
CAS No.: 62688-81-7
M. Wt: 166.26 g/mol
InChI Key: NVOZRXXONBZHLU-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylhept-4-yn-3-one is an organic compound with the molecular formula C11H18O. It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-one typically involves the alkylation of acetylene derivatives with suitable alkyl halides. One common method includes the reaction of 2,2,6,6-tetramethylheptane with acetylene in the presence of a strong base such as sodium amide (NaNH2) under anhydrous conditions. The reaction proceeds through the formation of an acetylide intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylhept-4-yn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group or the triple bond is targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-Tetramethylhept-4-yn-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s reactivity is largely influenced by the presence of the triple bond and the ketone group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylheptane: A saturated hydrocarbon with similar structural features but lacking the triple bond and ketone group.

    2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar steric properties but different reactivity due to the presence of two ketone groups.

Uniqueness

2,2,6,6-Tetramethylhept-4-yn-3-one is unique due to the combination of a triple bond and a ketone group within a highly branched carbon skeleton. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

CAS No.

62688-81-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,2,6,6-tetramethylhept-4-yn-3-one

InChI

InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(4,5)6/h1-6H3

InChI Key

NVOZRXXONBZHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)C(C)(C)C

Origin of Product

United States

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